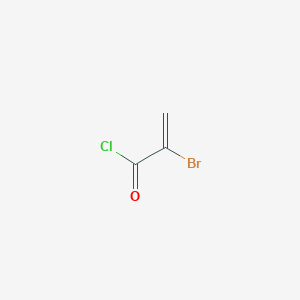

2-Bromoprop-2-enoyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

41965-71-3 |

|---|---|

Molecular Formula |

C3H2BrClO |

Molecular Weight |

169.4 g/mol |

IUPAC Name |

2-bromoprop-2-enoyl chloride |

InChI |

InChI=1S/C3H2BrClO/c1-2(4)3(5)6/h1H2 |

InChI Key |

OBCQPUSRAUNDAB-UHFFFAOYSA-N |

SMILES |

C=C(C(=O)Cl)Br |

Canonical SMILES |

C=C(C(=O)Cl)Br |

Origin of Product |

United States |

Methodologies for the Chemical Synthesis of 2 Bromoprop 2 Enoyl Chloride

Conventional Synthetic Routes to α,β-Unsaturated Acyl Chlorides

Traditional methods for synthesizing acyl chlorides, including α,β-unsaturated variants like 2-bromoprop-2-enoyl chloride, predominantly rely on the chlorination of the corresponding carboxylic acid.

The most common and well-established method for preparing α,β-unsaturated acyl chlorides is the treatment of the corresponding carboxylic acid with a chlorinating agent. researchgate.net The direct conversion of 2-bromoprop-2-enoic acid to 2-bromoprop-2-enoyl chloride is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.netgoogle.com

The reaction with thionyl chloride converts the carboxylic acid into the acyl chloride, with the byproducts, sulfur dioxide and hydrogen chloride, being gaseous and thus easily removed from the reaction mixture. orgoreview.comgov.wales This drives the reaction to completion. The general mechanism involves the carboxylic acid attacking the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and sulfur dioxide, ultimately forming the acyl chloride. orgoreview.com

Oxalyl chloride is another highly effective reagent for this transformation and is often preferred for its milder reaction conditions and cleaner reactions, as the byproducts (CO₂, CO, and HCl) are all gaseous. google.com This method has been shown to produce α,β-unsaturated carboxylic acid chlorides in high yields with minimal byproduct formation. google.com For instance, α-chloroacrylyl chloride can be synthesized by reacting α-chloroacrylic acid with oxalyl chloride. google.com

Table 1: Common Chlorinating Agents for Carboxylic Acids

| Reagent | Formula | Typical Byproducts | Key Advantages |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Gaseous byproducts are easily removed. orgoreview.comgov.wales |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Mild conditions, gaseous byproducts, high yields. google.com |

The conversion of 2-bromoprop-2-enoic acid to its acyl chloride requires careful consideration of stoichiometry and the potential use of catalysts. Typically, the chlorinating agent is used in a stoichiometric amount or slight excess to ensure complete conversion of the carboxylic acid.

Catalytic amounts of a tertiary amine, such as pyridine (B92270), or N,N-dimethylformamide (DMF) are often employed to accelerate the reaction. google.comwikipedia.org These catalysts function via a nucleophilic catalysis mechanism. wikipedia.org For example, DMF reacts with the chlorinating agent (e.g., oxalyl chloride or thionyl chloride) to form a Vilsmeier-type intermediate, which is a more potent acylating agent than the initial chlorinating agent. This intermediate then reacts with the carboxylic acid to form the acyl chloride, regenerating the catalyst in the process. google.com The addition of one part of dimethylformamide to a mixture of α-chloroacrylic acid and oxalyl chloride has been documented in the synthesis of α-chloroacrylyl chloride. google.com

Advanced and Emerging Synthetic Approaches

In response to the demand for safer, more efficient, and greener chemical processes, several advanced synthetic methodologies have been developed for the generation of acyl chlorides.

Continuous flow chemistry has emerged as a powerful technology for organic synthesis, offering significant advantages in safety, efficiency, and scalability, particularly for highly reactive intermediates like acyl chlorides. researchgate.net Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and minimizing the risks associated with exothermic reactions or unstable compounds. researchgate.netacs.orgacs.org

The synthesis of acyl chlorides from carboxylic acids has been successfully adapted to continuous flow systems. acs.orgresearchgate.net For example, a flow system has been developed for the synthesis of acyl chlorides using phosgene (B1210022) generated in-situ from the photochemical oxidation of chloroform (B151607). acs.orgacs.org This approach allows for the on-demand generation and immediate consumption of the hazardous reagent, enhancing operational safety. acs.orgacs.orgrsc.org The use of flow conditions also allows for a broader range of chlorinating agents, such as oxalyl chloride and thionyl chloride, to be used effectively in the synthesis of compounds like acryloyl chloride. wikipedia.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of Acyl Chlorides

| Feature | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reactive materials. | Enhanced safety, small reaction volumes, better heat control. researchgate.netacs.org |

| Efficiency | Can be limited by mixing and heat transfer. | High efficiency due to superior mass and heat transfer. researchgate.netacs.org |

| Scalability | Often challenging to scale up. | Easier and more direct scalability ("scale-out"). acs.org |

| Reagent Handling | Requires handling and storage of toxic/unstable reagents. | Allows for in-situ, on-demand generation and use of reagents. acs.orgacs.org |

Photochemical methods offer a unique approach to generating reactive species under mild conditions. "Photo-on-demand" synthesis has been applied to the generation of acyl chlorides, most notably through the in-situ production of phosgene from chloroform (CHCl₃). acs.orgacs.org

In this system, a mixture of chloroform and oxygen is irradiated with UV light, leading to the photochemical oxidation of chloroform to produce phosgene (COCl₂). acs.orgacs.org This highly toxic gas is immediately bubbled into a solution containing a carboxylic acid to generate the corresponding acyl chloride. acs.orgacs.orgnih.govkobe-u.ac.jp This technique provides a safer alternative to using stored phosgene and allows for precise control over the reaction simply by switching the light source on or off. nih.govkobe-u.ac.jp The method has been successfully applied to the synthesis of various carbonyl compounds, including esters, amides, and the acyl chlorides themselves, within a continuous flow system. acs.orgacs.org

Electrosynthesis is gaining traction as a green and sustainable tool in organic chemistry, utilizing electrons as traceless reagents to drive redox reactions. rsc.org Electrochemical methods have been developed for the formation of C-S bonds from acyl chlorides and for the synthesis of esters, where an acyl chloride is a key intermediate. rsc.orgrsc.orgsciety.org

One proposed route involves an electrochemical dechlorination-oxygen insertion cascade. sciety.org For instance, the electrochemical reduction of 2-chloro-5-trichloromethyl pyridine in the presence of oxygen and an alcohol leads to the formation of an intermediate acyl chloride, which then reacts to form the final ester product. sciety.org While not a direct synthesis of an isolated acyl chloride, this demonstrates the potential of electrochemistry to generate these reactive intermediates in situ for subsequent reactions. Another approach involves the direct electrochemical synthesis of aryl chlorides from hydrochloric acid, showcasing the power of electrosynthesis in chlorination reactions. acs.org These methods represent a shift towards more environmentally benign processes by replacing costly and toxic chemical oxidants and reductants with electricity. researchgate.net

Reactivity Profiles and Mechanistic Pathways of 2 Bromoprop 2 Enoyl Chloride

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The acyl chloride functional group is one of the most reactive derivatives of carboxylic acids. Its reactivity stems from the significant partial positive charge on the carbonyl carbon, which is induced by the electron-withdrawing effects of both the oxygen and chlorine atoms. This makes the carbonyl carbon highly susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic addition-elimination mechanism, where the nucleophile first adds to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group.

Acyl chlorides react readily with water in a process known as hydrolysis to yield the corresponding carboxylic acid. Due to its high reactivity, 2-bromoprop-2-enoyl chloride is vigorously hydrolyzed upon contact with water, even atmospheric moisture, to form 2-bromo-2-propenoic acid and hydrogen chloride gas. adpharmachem.com This reaction underscores the need for anhydrous conditions when storing or handling this compound to preserve its integrity. pearson.com

Reaction Scheme: Hydrolysis

O O || || CH2=C(Br)-C-Cl + 2 R-NH2 -> CH2=C(Br)-C-NH-R + R-NH3+Cl-

Reactivity Governed by the Vinyl Bromide Moiety

Halogen Exchange Reactions in Vinylic Systems

Halogen exchange reactions in vinylic systems, such as in 2-bromoprop-2-enoyl chloride, represent a significant transformation in organic synthesis, enabling the conversion of a vinyl bromide to another vinyl halide. These reactions, often referred to as Finkelstein reactions for alkyl halides, are more challenging for vinylic and aryl halides due to the stronger carbon-halogen bond and potential for competing reaction pathways. nih.gov However, the use of metal catalysts has facilitated these transformations. nih.gov

The feasibility of a halogen exchange reaction is influenced by the relative bond dissociation energies of the carbon-halogen bonds. Exchanging a halogen for a lighter one is generally favored as it leads to a more stable product. nih.govfrontiersin.org The bond dissociation energies follow the trend C-F > C-Cl > C-Br > C-I, with approximate values of 525, 400, 336, and 272 kJ mol⁻¹ respectively. frontiersin.org

Several mechanistic pathways can be operative in metal-mediated halogen exchange reactions for vinylic systems: nih.gov

Oxidative Addition/Reductive Elimination: This is a common pathway involving a metal catalyst, such as a nickel(0) complex. The reaction proceeds through the oxidative addition of the vinyl halide to the metal center, followed by a halogen exchange step and subsequent reductive elimination to yield the new vinyl halide and regenerate the catalyst. nih.govfrontiersin.org

Radical Pathways: In some cases, particularly with photochemical activation, a radical mechanism may be involved. For instance, irradiation of an iron(III) chlorine complex can generate a chlorine radical, which then undergoes a radical ipso-substitution with the vinyl bromide to release a bromine radical and form the vinyl chloride. nih.govfrontiersin.org

The choice of catalyst, solvent, and reaction conditions is crucial for achieving high efficiency and selectivity in these exchange reactions. For example, nickel(II) chloride has been used to catalyze the conversion of bromobenzene (B47551) to chlorobenzene (B131634) at high temperatures. frontiersin.org

Radical Reactions Involving Vinyl Halides and Photochemical Activation

Vinyl halides, including the vinyl bromide moiety of 2-bromoprop-2-enoyl chloride, can participate in radical reactions, often initiated by photochemical activation. These reactions provide alternative pathways for functionalization that are distinct from ionic mechanisms.

Photochemical activation can lead to the homolytic cleavage of the carbon-bromine bond, generating a vinyl radical and a bromine radical. The resulting vinyl radical is a highly reactive intermediate that can undergo various subsequent reactions, such as:

Hydrogen Abstraction: The vinyl radical can abstract a hydrogen atom from the solvent or another molecule to form an alkene.

Addition to Double Bonds: It can add to another alkene molecule, initiating a polymerization process.

Radical ipso-Substitution: As mentioned in the context of halogen exchange, a radical from an external source can attack the carbon bearing the halogen, leading to substitution. nih.govfrontiersin.org

The presence of oxygen can influence the course of these radical reactions. In some iron-catalyzed halogen exchange reactions, the presence of oxygen has been observed to accelerate the reaction, suggesting a radical mechanism where oxygen plays a role in the initiation or propagation steps. nih.govfrontiersin.org

Electrophilic Additions to the Carbon-Carbon Double Bond

The carbon-carbon double bond in 2-bromoprop-2-enoyl chloride is susceptible to electrophilic addition reactions. The π electrons of the double bond are exposed and accessible, making them nucleophilic and reactive towards electrophiles. libretexts.org

The general mechanism for electrophilic addition involves a two-step process: ksu.edu.salibretexts.org

Electrophilic Attack: The electrophile attacks the electron-rich π bond, forming a carbocation intermediate. The electrons from the double bond form a new sigma bond with the electrophile. libretexts.org

Nucleophilic Attack: A nucleophile then attacks the carbocation, forming the final addition product. ksu.edu.salibretexts.org

Common electrophilic reagents that add to alkenes include halogens (like Br₂ and Cl₂) and hydrogen halides (like HBr). libretexts.org The addition of non-polar reagents like Br₂ is facilitated by the polarization of the Br-Br bond as it approaches the electron-rich double bond. savemyexams.com

The regioselectivity of electrophilic addition to unsymmetrical alkenes is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the formation of the more stable carbocation.

It is important to note that the acyl chloride and vinyl bromide functionalities in 2-bromoprop-2-enoyl chloride can influence the reactivity of the double bond towards electrophilic attack through electronic effects.

Elimination Reactions Leading to Alkynes

Vinyl halides can undergo elimination reactions to form alkynes. chemistrysteps.commasterorganicchemistry.com This transformation typically requires a strong base to facilitate the dehydrohalogenation. chemistrysteps.comyoutube.comlibretexts.org The reaction proceeds via an E2 (elimination, bimolecular) mechanism. chemistrysteps.comlibretexts.org

For a vinyl halide, the elimination of a hydrogen halide (HBr in the case of the vinyl bromide in 2-bromoprop-2-enoyl chloride) from adjacent carbon atoms results in the formation of a triple bond. chemistrysteps.commasterorganicchemistry.com A particularly strong base, such as sodium amide (NaNH₂) dissolved in liquid ammonia, is often necessary to effect the elimination from a vinyl halide. chemistrysteps.com

The general process involves the abstraction of a proton by the strong base from the carbon adjacent to the one bearing the halogen, followed by the concurrent departure of the halide ion and the formation of the π bond of the alkyne. youtube.com

If the starting material is a dihalide, two consecutive elimination reactions can occur to yield an alkyne. chemistrysteps.commasterorganicchemistry.compearson.com This can proceed from either a vicinal dihalide (halogens on adjacent carbons) or a geminal dihalide (halogens on the same carbon). chemistrysteps.commasterorganicchemistry.com

Chemo- and Regioselectivity in Bifunctional Reactivity

Influence of Steric and Electronic Effects on Reaction Outcome

Both steric and electronic effects play a crucial role in determining the chemo- and regioselectivity of reactions involving 2-bromoprop-2-enoyl chloride. researchgate.netiupac.orgnih.gov

Electronic Effects:

The electron-withdrawing nature of the acyl chloride group can influence the reactivity of the adjacent vinyl bromide. It can make the double bond more electron-deficient and thus less reactive towards electrophilic addition.

Conversely, the bromine atom, through its inductive effect, also withdraws electron density, but its lone pairs can participate in resonance, which can affect the electron distribution in the π system.

The relative electrophilicity of the acyl chloride carbon versus the vinylic carbons will dictate the site of nucleophilic attack. The acyl chloride carbon is significantly more electrophilic. thieme-connect.de

Steric Effects:

Steric hindrance can affect the accessibility of the reactive sites to incoming reagents. libretexts.org A bulky nucleophile might face more steric repulsion when attacking the acyl chloride, although this is generally a very reactive site.

In reactions involving the vinyl bromide, the steric environment around the double bond can influence the approach of catalysts and reagents in cross-coupling or addition reactions. nih.govlibretexts.org

For instance, in sterically controlled reactions like certain borylation reactions, the catalyst will favor the less sterically hindered position. nih.gov

The interplay of these steric and electronic factors ultimately governs the reaction's outcome, determining which functional group reacts and at which position. researchgate.netiupac.orgnih.gov

Rearrangement Reactions Involving the Acyl or Alkenyl Moiety

While specific documented rearrangement reactions of 2-bromoprop-2-enoyl chloride are not extensively reported in the literature, the unique structural features of this compound—namely the α-bromo-α,β-unsaturated carbonyl system—suggest several potential rearrangement pathways based on analogous chemical transformations observed in structurally similar molecules. These potential reactions can be broadly categorized into those involving the alkenyl moiety and those that could proceed via modification of the acyl chloride group.

Potential Rearrangements of the Alkenyl Moiety

The vinyl bromide component of 2-bromoprop-2-enoyl chloride is a key structural feature that could participate in several types of rearrangement reactions, often catalyzed by thermal or photochemical conditions, or by the presence of specific reagents.

One of the most well-documented rearrangements involving vinyl halides is the Overman rearrangement . This is a rsc.orgrsc.org-sigmatropic rearrangement of allylic trichloroacetimidates to allylic trichloroacetamides. For this to occur with 2-bromoprop-2-enoyl chloride, the acyl chloride would first need to be converted to the corresponding allylic alcohol. A study on the thermal Overman rearrangement of enantioenriched, cyclic allylic alcohols derived from vinyl bromides has demonstrated the versatility of this reaction in preparing tertiary allylic amines and, subsequently, fully substituted α-amino ketones. nih.govacs.org The vinyl bromide is crucial in this sequence, not only for controlling enantioselectivity in a preceding reduction step but also as a synthetic handle for further transformations. nih.govacs.org

Another relevant sigmatropic rearrangement is the thia-Claisen rearrangement . Research has shown that the introduction of a bromine atom onto the double bond of an allylic bromide can reverse the diastereoselectivity of the rsc.orgrsc.org-sigmatropic rearrangement. rsc.org This suggests that the bromine atom in 2-bromoprop-2-enoyl chloride could play a significant role in directing the stereochemical outcome of a potential sigmatropic rearrangement, should the appropriate precursor be formed.

Furthermore, photochemical rearrangements are known to occur in α,β-unsaturated carbonyl compounds. nih.govacs.orgresearchgate.net Irradiation can lead to E/Z isomerization or more complex skeletal rearrangements. For instance, α,β-unsaturated esters can undergo photoenolization, enabling a contra-thermodynamic positional isomerization to α-tertiary β,γ-alkenyl esters. acs.org While not a direct rearrangement of the starting material's core structure, it highlights the potential for photo-induced transformations within the alkenyl portion of the molecule.

The following table summarizes potential rearrangement pathways involving the alkenyl moiety based on analogous reactions.

| Rearrangement Type | Analogous Substrate | Key Transformation | Potential Product from 2-Bromoprop-2-enoyl Chloride Derivative |

| Overman Rearrangement | Allylic alcohol from a vinyl bromide | rsc.orgrsc.org-Sigmatropic shift of an imidate | Allylic amine/amide |

| Thia-Claisen Rearrangement | Allylic sulfide (B99878) from a vinyl bromide | rsc.orgrsc.org-Sigmatropic shift of an allyl vinyl sulfide | γ,δ-Unsaturated thioamide |

| Photochemical Isomerization | α,β-Unsaturated ester | Contra-thermodynamic positional isomerization | β,γ-Unsaturated acyl chloride |

Potential Rearrangements of the Acyl Moiety

The acyl chloride group can be chemically modified to create functionalities that are prone to rearrangement. A notable example is the Curtius rearrangement , which involves the thermal decomposition of an acyl azide (B81097) into an isocyanate. wikipedia.org To achieve this, 2-bromoprop-2-enoyl chloride would first need to be converted to 2-bromoprop-2-enoyl azide. The resulting 1-bromo-2-isocyanatoethene would be a highly reactive intermediate for further synthesis. The Curtius rearrangement is known to proceed with full retention of the migrating group's configuration. wikipedia.org

A reaction with a similar outcome is the Hofmann rearrangement , where an amide is converted to an amine with one less carbon atom via an isocyanate intermediate. nih.gov This would necessitate the conversion of 2-bromoprop-2-enoyl chloride to 2-bromoprop-2-enamide.

The table below outlines a potential rearrangement pathway for the acyl moiety.

| Rearrangement Type | Required Intermediate | Key Transformation | Potential Product |

| Curtius Rearrangement | 2-Bromoprop-2-enoyl azide | Thermal decomposition and rearrangement | 1-Bromo-2-isocyanatoethene |

| Hofmann Rearrangement | 2-Bromoprop-2-enamide | Reaction with bromine in a basic medium | 1-Bromo-2-aminoethene |

It is important to note that while these rearrangements are well-established for the compound classes described, their direct application to 2-bromoprop-2-enoyl chloride would depend on the successful synthesis of the necessary intermediates and the compatibility of the reaction conditions with the reactive α-bromo-α,β-unsaturated acyl chloride motif.

Synthetic Utility and Applications of 2 Bromoprop 2 Enoyl Chloride in Complex Molecule Synthesis

Construction of Carbonyl-Containing Compounds

The acyl chloride group in 2-bromoprop-2-enoyl chloride serves as a powerful electrophile, readily reacting with nucleophiles to form new carbonyl-containing compounds. This reactivity is fundamental to its application in synthesizing esters, amides, and ketones.

Synthesis of α,β-Unsaturated Esters and Amides

The synthesis of esters and amides from acyl chlorides is a cornerstone of organic chemistry. savemyexams.com 2-Bromoprop-2-enoyl chloride is an excellent starting material for producing α,β-unsaturated esters and amides that also contain a bromine atom, providing a handle for further functionalization.

The reaction involves a nucleophilic addition-elimination mechanism where an alcohol (for esters) or an amine (for amides) attacks the electrophilic carbonyl carbon. savemyexams.com This is followed by the elimination of a chloride ion, forming the corresponding ester or amide. savemyexams.comlibretexts.org For amide synthesis, two equivalents of the amine are often used; the first acts as the nucleophile, and the second neutralizes the hydrogen chloride (HCl) byproduct. libretexts.org The general reactivity of acyl chlorides suggests that 2-bromoprop-2-enoyl chloride will react readily with various alcohols and amines to yield the corresponding 2-bromo-α,β-unsaturated esters and amides. savemyexams.comlibretexts.org

| Reactant | Product Type | General Reaction |

| Alcohol (R-OH) | α,β-Unsaturated Ester | CH₂=C(Br)COCl + R-OH → CH₂=C(Br)COOR + HCl |

| Primary Amine (R-NH₂) | α,β-Unsaturated Amide | CH₂=C(Br)COCl + 2 R-NH₂ → CH₂=C(Br)CONHR + R-NH₃Cl |

| Secondary Amine (R₂NH) | α,β-Unsaturated Amide | CH₂=C(Br)COCl + 2 R₂NH → CH₂=C(Br)CONR₂ + R₂NH₂Cl |

Preparation of α,β-Unsaturated Ketones

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring using an acyl chloride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.orgmasterorganicchemistry.com The reaction proceeds by the formation of a resonance-stabilized acylium ion, which then acts as the electrophile. sigmaaldrich.comlibretexts.org

2-Bromoprop-2-enoyl chloride can serve as the acylating agent in this reaction, leading to the formation of α,β-unsaturated aryl ketones. These products are valuable intermediates in organic synthesis. A key advantage of Friedel-Crafts acylation is that the resulting ketone product is deactivated towards further substitution, preventing polyacylation, which can be a problem in Friedel-Crafts alkylations. organic-chemistry.orgmasterorganicchemistry.com

| Aromatic Substrate | Catalyst | Product |

| Benzene | AlCl₃ | 1-Aryl-2-bromoprop-2-en-1-one |

| Toluene | AlCl₃ | 1-(Tolyl)-2-bromoprop-2-en-1-one |

| Anisole | AlCl₃ | 1-(Methoxyphenyl)-2-bromoprop-2-en-1-one |

The Mukaiyama-Narasaka aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound, typically an aldehyde or ketone, mediated by a Lewis acid. wikipedia.orgtcichemicals.com The reaction, discovered by Teruaki Mukaiyama, allows for crossed aldol reactions without the issue of self-condensation. wikipedia.org The Lewis acid, commonly titanium tetrachloride (TiCl₄), activates the carbonyl compound towards nucleophilic attack by the silyl enol ether. wikipedia.orgnih.gov While direct examples involving 2-bromoprop-2-enoyl chloride are not prevalent in the literature, its carbonyl group could potentially be activated by a Lewis acid, making it susceptible to attack by silyl enol ethers to form β-hydroxy ketone derivatives, though this is less common for highly reactive acyl chlorides compared to aldehydes and ketones.

Hydroacylation involves the addition of a C-H bond from an aldehyde and an acyl group across a double or triple bond. While traditionally focused on aldehydes, catalytic methods for the hydroacylation of alkenes have expanded. beilstein-journals.org For instance, iridium-catalyzed hydroacylation reactions have been developed for certain substrates. beilstein-journals.org The direct hydroacylation using an acyl chloride like 2-bromoprop-2-enoyl chloride is not a standard transformation. However, related transformations, such as the copper-catalyzed tandem reactions of aldehydes and terminal alkynes, can lead to α,β-unsaturated ketones (chalcones) through intermediates that undergo isomerization and hydrolysis. researchgate.net

Polymer Chemistry Applications

The dual functionality of 2-bromoprop-2-enoyl chloride makes it a compound of interest in polymer chemistry, particularly in the synthesis of functional initiators and polymers.

Role in Atom Transfer Radical Polymerization (ATRP) Initiator Synthesis

Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with well-defined architectures. sigmaaldrich.com The process relies on an initiator, typically an activated organic halide, that can reversibly generate radicals in the presence of a transition metal catalyst. sigmaaldrich.commdpi.com

Compounds similar in structure to 2-bromoprop-2-enoyl chloride, such as ethyl 2-bromoisobutyrate and other bromo-acyl compounds, are commonly used as ATRP initiators. mdpi.comcmu.edu 2-Bromoprop-2-enoyl chloride can be used to synthesize functional initiators by reacting its acyl chloride group with a molecule containing a hydroxyl or amino group. This reaction attaches the crucial α-bromo ester or amide functionality, which can initiate polymerization, onto a target molecule. The remaining vinyl bromide group offers a site for post-polymerization modification, making it a precursor for multifunctional materials.

Precursors for Polymer Macroinitiators

A macroinitiator is a polymer chain that has an active initiating site, capable of starting the polymerization of a second monomer to form block copolymers. magtech.com.cn The synthesis of macroinitiators is a key step in creating complex polymer architectures.

2-Bromoprop-2-enoyl chloride can be employed to convert a pre-existing polymer containing functional groups (like hydroxyl or amine groups) into a macroinitiator. For example, a polymer with a terminal hydroxyl group can be reacted with 2-bromoprop-2-enoyl chloride to cap the chain with a 2-bromoacryloyl group. This end-group can then serve as an initiator for an ATRP process, allowing for the growth of a new polymer block from the end of the original polymer chain. This method is a powerful strategy for preparing well-defined block copolymers. mdpi.commagtech.com.cn

Heterocyclic Compound Synthesis

Heterocyclic compounds are integral to medicinal chemistry and materials science. The reactivity of 2-bromoprop-2-enoyl chloride makes it a useful building block for synthesizing various heterocyclic systems. organic-chemistry.orgmdpi.com The presence of both an electrophilic acyl chloride and a vinyl bromide moiety allows for cyclization reactions with various binucleophiles.

For example, reaction with a compound containing both an amine and a thiol group (like 2-aminothiophenol) could lead to the formation of benzothiazine derivatives. Similarly, reactions with hydrazines could yield pyrazole (B372694) or pyridazinone structures. The acyl chloride can react with a nucleophile, followed by an intramolecular substitution or addition reaction involving the vinyl bromide part of the molecule. For instance, N-acylation of nitrogen-containing heterocycles is a common strategy. organic-chemistry.org Reaction of 2-bromoprop-2-enoyl chloride with Schiff bases can lead to the formation of β-lactam rings (azetidin-2-ones), which are important structural motifs in antibiotics. uobaghdad.edu.iq

Pharmaceutical and Fine Chemical Intermediates

2-Bromoprop-2-enoyl chloride serves as a reactive intermediate in the synthesis of various specialty chemicals. Its bifunctional nature, possessing both a reactive acyl chloride and a vinyl bromide group, allows for its incorporation into a range of molecular scaffolds.

Synthesis of Pyrazinecarboxamide-based Inhibitors

A thorough review of the scientific literature did not yield any specific examples of 2-bromoprop-2-enoyl chloride being utilized in the synthesis of pyrazinecarboxamide-based inhibitors. While related compounds such as 2-bromopropionyl chloride have been documented in the preparation of certain pharmaceutical intermediates, the direct application of 2-bromoprop-2-enoyl chloride for this purpose is not described in the available research.

Preparation of 2-Aminopropionyl Polystyrene Resins via Friedel-Crafts Reactions

There is no readily available scientific literature detailing the use of 2-bromoprop-2-enoyl chloride for the preparation of 2-aminopropionyl polystyrene resins through Friedel-Crafts reactions. While Friedel-Crafts reactions are a common method for the functionalization of polystyrene, and other acyl chlorides are used for this purpose, the specific application of 2-bromoprop-2-enoyl chloride in this context has not been reported in the searched scientific databases.

Applications in Dye Synthesis

2-Bromoprop-2-enoyl chloride is identified as a component in the synthesis of reactive dyes. These dyes are designed to form covalent bonds with the substrate, such as textile fibers, which results in excellent color fastness. The 2-bromoprop-2-enoyl group acts as a reactive handle for this purpose.

In the context of dye synthesis, 2-bromoprop-2-enoyl chloride is used to introduce a reactive moiety into a chromophoric (color-bearing) molecule. This reactive group can then participate in a nucleophilic substitution reaction with the functional groups present on the fiber, such as the hydroxyl groups of cellulose (B213188) in cotton or the amino groups in wool.

Table 1: Classification of Dyes Incorporating 2-Bromoprop-2-enoyl Chloride

| Classification | Description | Source(s) |

| Reactive Dyes | Dyes that form a covalent bond with the substrate. | |

| C09B62/00 | Technical classification for reactive dyes. |

The incorporation of the 2-bromoprop-2-enoyl chloride fragment into a dye molecule imparts the ability to permanently fix the color to the fabric, a critical attribute for high-performance textiles.

Advanced Spectroscopic and Chromatographic Methodologies for Characterization and Monitoring

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of 2-bromoprop-2-enoyl chloride and to follow the course of reactions in which it participates.

Infrared (IR) Spectroscopy for Carbonyl Vibrations and C-Cl Stretch

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule. For acyl chlorides like 2-bromoprop-2-enoyl chloride, the carbonyl (C=O) stretching vibration is a particularly strong and characteristic absorption. Generally, the C=O stretch for acyl chlorides appears at a high frequency, typically in the range of 1770–1820 cm⁻¹. This high frequency is attributed to the inductive effect of the adjacent chlorine atom. In some cases, a weaker shoulder or peak may be observed near 1740 cm⁻¹ due to an overtone interaction. libretexts.org

The carbon-chlorine (C-Cl) single bond stretch also gives rise to an absorption in the IR spectrum, typically found in the fingerprint region between 600 and 800 cm⁻¹. orgchemboulder.com While this absorption can be useful for confirming the presence of the C-Cl bond, its position in a complex region of the spectrum can sometimes make it less definitive than the prominent carbonyl peak. ucalgary.ca

Table 1: Characteristic IR Absorption Frequencies for Acyl Chlorides

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Notes |

|---|---|---|---|

| Carbonyl (C=O) | 1770–1820 | Strong | High frequency is characteristic of acyl chlorides. |

| Carbon-Chlorine (C-Cl) | 600–800 | Medium to Strong | Located in the fingerprint region. orgchemboulder.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Deshielding Effects

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum of 2-bromoprop-2-enoyl chloride, the vinyl protons are of particular interest. Their chemical shifts, typically in the range of δ 6.0–6.5 ppm for the parent compound acryloyl chloride, provide evidence for the double bond. Protons adjacent to the carbonyl group in acyl chlorides are characteristically deshielded, though the acyl chloride group itself does not have a unique proton signal. ucalgary.ca

The ¹³C NMR spectrum offers complementary information. The carbonyl carbon of an acyl chloride is significantly deshielded due to the electronegativity of both the oxygen and chlorine atoms, causing its resonance to appear downfield, typically in the range of 160-180 ppm. ucalgary.cafiveable.me Specifically for acryloyl chloride, the carbonyl carbon signal is observed between δ 165–170 ppm. This deshielding is more pronounced than in the corresponding carboxylic acid. fiveable.me The carbons of the vinyl group will also have characteristic shifts, providing further structural confirmation.

Table 2: Typical NMR Chemical Shifts for Acryloyl Chloride Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Key Observations |

|---|---|---|---|

| ¹H | Vinyl Protons | 6.0–6.5 | Confirms the presence of the C=C double bond. |

| ¹³C | Carbonyl Carbon (C=O) | 165–170 | Highly deshielded due to adjacent O and Cl atoms. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For halogen-containing compounds like 2-bromoprop-2-enoyl chloride, the isotopic distribution of the halogens provides a distinctive signature.

The molecular ion peak (M+) in the mass spectrum of a compound containing chlorine will be accompanied by an (M+2)+ peak with an intensity of about one-third that of the M+ peak, due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. fiveable.mewhitman.edu Similarly, bromine-containing compounds exhibit M+ and (M+2)+ peaks of nearly equal intensity because of the isotopes ⁷⁹Br and ⁸¹Br. docbrown.info Therefore, 2-bromoprop-2-enoyl chloride will show a characteristic pattern reflecting the presence of both bromine and chlorine.

A common fragmentation pathway for acyl chlorides is the loss of the chlorine atom, resulting in the formation of a stable acylium ion (RCO⁺). fiveable.me This acylium ion is frequently observed as a prominent peak in the mass spectrum. ucalgary.ca The instability of the molecular ion often leads to its weakness or absence in the spectrum. fiveable.me

In-situ Spectroscopic Monitoring of Reaction Intermediates

The high reactivity of 2-bromoprop-2-enoyl chloride makes in-situ spectroscopic monitoring an invaluable tool for studying its reactions. Techniques such as Raman spectroscopy and time-domain NMR allow for real-time observation of reaction progress without the need for sample extraction and quenching. nih.govmdpi.com

In-situ monitoring can track the disappearance of reactants and the appearance of products and intermediates, providing crucial kinetic and mechanistic data. nih.gov For example, Raman spectroscopy can be used to monitor specific vibrational bands that are unique to the starting material, a key intermediate, or the final product. nih.gov This approach is particularly advantageous for reactions conducted in continuous-flow systems, where real-time analysis enables rapid optimization of reaction conditions. nih.gov

Chromatographic Separation Techniques for Reactive Acyl Chlorides

The inherent reactivity of acyl chlorides presents significant challenges for their analysis by traditional chromatographic methods, as they can readily react with common solvents and stationary phases. americanpharmaceuticalreview.com

Normal Phase Chromatography and Supercritical Fluid Chromatography (SFC) for Direct Analysis

Due to their instability on silica, the standard stationary phase for many liquid chromatography (LC) columns, and their reactivity with protic solvents like water and alcohols, direct analysis of acyl chlorides by reversed-phase HPLC is often problematic. americanpharmaceuticalreview.com Normal phase chromatography, however, can be successfully employed for the analysis of acid chlorides, provided that alcoholic and basic modifiers are avoided in the mobile phase. americanpharmaceuticalreview.com This technique is well-suited for in-process control, allowing for the monitoring of reactant consumption and product formation. americanpharmaceuticalreview.com

Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative for the analysis of a wide range of compounds, including reactive species. americanpharmaceuticalreview.commdpi.comscispace.com SFC typically uses supercritical carbon dioxide as the mobile phase, which is non-protic and less reactive than traditional liquid mobile phases. scispace.com This makes SFC a suitable technique for the direct analysis of acyl chlorides. americanpharmaceuticalreview.com Like normal phase chromatography, SFC requires the careful selection of mobile phase modifiers to prevent degradation of the analyte. americanpharmaceuticalreview.com The high efficiency and rapid separation times offered by modern SFC systems make it an attractive option for both analytical and preparative scale separations in pharmaceutical and chemical research. americanpharmaceuticalreview.comnih.gov

Derivatization Strategies for Enhanced Stability and Detection (e.g., Esterification for HPLC/GC-MS)

Due to the high reactivity of acyl chlorides like 2-bromoprop-2-enoyl chloride, derivatization is a widely adopted strategy to generate a more stable analyte suitable for chromatographic analysis. americanpharmaceuticalreview.com This process chemically modifies the compound, making it amenable to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). americanpharmaceuticalreview.comresearchgate.net

Esterification:

A common and straightforward derivatization technique is esterification. Reacting 2-bromoprop-2-enoyl chloride with an alcohol rapidly converts it into its corresponding, more stable ester. americanpharmaceuticalreview.com This process is fundamental for preparing the analyte for both GC and reversed-phase HPLC analysis. americanpharmaceuticalreview.com For instance, reaction with methanol (B129727) would yield methyl 2-bromoprop-2-enoate. This derivative is less susceptible to hydrolysis and is volatile enough for GC analysis. The choice of alcohol can be tailored to optimize chromatographic separation and detection.

Derivatization for Enhanced UV Detection in HPLC:

For HPLC analysis with UV detection, it is often beneficial to introduce a chromophore into the analyte molecule to enhance its detectability. americanpharmaceuticalreview.com This is particularly useful if the original compound or its simple ester derivative has a weak UV absorbance. Reagents containing nitro-aromatic groups are effective for this purpose. For example, 2-nitrophenylhydrazine (B1229437) has been successfully used as a derivatizing agent for acyl chlorides. researchgate.net The resulting derivative exhibits strong UV absorbance at a higher wavelength (around 395 nm), which helps to minimize interference from the sample matrix. researchgate.net Another approach involves using aniline (B41778) derivatives, such as N-ethylaniline, to create a stable derivative with good chromatographic properties and high sensitivity for HPLC-UV detection. google.compatsnap.com

The table below summarizes various derivatization strategies applicable to the analysis of reactive acyl chlorides like 2-bromoprop-2-enoyl chloride.

| Derivatizing Agent | Analyte Formed | Analytical Method | Purpose & Key Findings |

| Alcohols (e.g., Methanol) | Corresponding Ester (e.g., Methyl 2-bromoprop-2-enoate) | GC-FID, GC-MS, RP-HPLC | Stabilizes the analyte for analysis. Simple and rapid conversion. americanpharmaceuticalreview.com |

| N-ethylaniline | N-ethyl-2-bromoprop-2-enamide | HPLC-UV | Provides a stable derivative with high sensitivity and good chromatographic behavior. Allows for the detection of related impurities. google.com |

| 2-Nitrophenylhydrazine | 2-nitrophenylhydrazide derivative | HPLC-DAD | Creates a derivative with strong UV absorbance at a higher wavelength (~395 nm), minimizing matrix interference and enhancing sensitivity. researchgate.netgoogle.com |

| Aniline | N-phenyl-2-bromoprop-2-enamide | GC | A rapid and thorough reaction that eliminates the corrosive nature of the acyl chloride for GC analysis. functmaterials.org.ua |

Methodologies for In-Process Control and Purity Assessment

Effective in-process control (IPC) and final purity assessment are critical for the synthesis of a highly reactive compound like 2-bromoprop-2-enoyl chloride. These methodologies ensure reaction completion, monitor impurity formation, and guarantee the quality of the final product.

In-Process Control (IPC):

Real-time monitoring of the reaction is crucial. Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for this purpose. mdpi.comacs.orgresearchgate.net By using an in-line FTIR probe, the reaction can be monitored continuously. The disappearance of the characteristic carbonyl stretching band of the starting carboxylic acid (e.g., 2-bromoacrylic acid) and the appearance of the new carbonyl band of the acyl chloride product can be tracked in real-time. nih.gov This allows for precise determination of the reaction endpoint and can help prevent the formation of byproducts due to prolonged reaction times or excess reagents.

Chromatographic methods can also be adapted for IPC. For example, periodic sampling and rapid analysis after derivatization can monitor the consumption of starting materials and the formation of the desired product. This approach can also detect the formation of critical impurities, such as the potential for addition products like 3-chloropropionyl chloride if reaction conditions for a similar compound, acryloyl chloride, are not well-controlled. google.com

Purity Assessment:

The purity of the final 2-bromoprop-2-enoyl chloride product is typically assessed using the same derivatization-based chromatographic techniques described previously. These methods are highly effective for separating and quantifying the target compound as well as potential impurities.

Common impurities that may be present and can be monitored include:

Starting Material: Unreacted 2-bromoacrylic acid.

Hydrolysis Product: 2-bromoacrylic acid formed by reaction with trace moisture. pressbooks.pub

Byproducts from Synthesis: Depending on the synthetic route, other related substances could be formed. For instance, in the synthesis of the analogous acryloyl chloride, impurities like acetyl chloride and propionyl chloride can be detected and quantified using a derivatization-HPLC method. google.com

The table below outlines methodologies suitable for the purity assessment of reactive acyl chlorides.

| Technique | Methodology | Target Analytes | Key Research Findings |

| HPLC-UV/DAD | Derivatization with N-ethylaniline followed by reversed-phase HPLC. | Acryloyl chloride and related substances (acetyl chloride, 3-chloropropionyl chloride, propionyl chloride). | Method demonstrates good separation, sensitivity, and repeatability for purity and impurity profiling. google.compatsnap.com |

| GC-FID | Derivatization with aniline in ethyl acetate (B1210297) followed by GC. | Acryloyl chloride. | Achieves non-irritating and non-corrosive analysis with high precision and recovery. functmaterials.org.uafunctmaterials.org.ua |

| FTIR Spectroscopy | In-line monitoring of carbonyl stretching frequencies. | Reactants, intermediates, and products in real-time. | Enables precise control over the reaction, identifying endpoints and kinetics, which is crucial for reactive and unstable products. mdpi.comacs.org |

| Ion Chromatography (IC) | Direct analysis of aqueous solutions (after hydrolysis). | Halide ions (bromide, chloride). | Can be used to determine the concentration of halide ions, which can be related back to the purity or degradation of the starting material. thermofisher.com |

By employing these advanced spectroscopic and chromatographic methods, the synthesis of 2-Bromoprop-2-enoyl chloride can be effectively monitored and its purity rigorously controlled, ensuring a high-quality final product despite its inherent instability.

Green Chemistry Principles in the Synthesis and Application of 2 Bromoprop 2 Enoyl Chloride

Solvent Selection and Minimization Strategies

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the total mass and energy consumption, as well as waste generation. jmchemsci.com Green chemistry emphasizes the reduction or elimination of hazardous solvents.

Traditional syntheses of acyl chlorides and their subsequent reactions often utilize volatile and hazardous organic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or toluene. ucl.ac.ukthieme-connect.denih.gov These solvents pose risks to human health and the environment. Research into greener alternatives has identified several promising options for acylation reactions.

For instance, water has been successfully used as a medium for the chemoselective acylation of amines, offering a non-toxic, non-flammable, and abundant alternative. semanticscholar.org The development of reactions in aqueous media is a significant goal for green chemistry. semanticscholar.org Other novel green solvents, such as vegetable oils, have also been explored for related transformations like the intramolecular Diels-Alder (IMDAF) reactions, demonstrating high yields and reduced environmental impact. nih.gov While direct application to 2-Bromoprop-2-enoyl chloride synthesis requires specific investigation, these findings point toward a future where hazardous solvents can be replaced.

An even more effective approach to mitigating solvent-related issues is to eliminate their use entirely. jmchemsci.com Solvent-free, or solid-state, reactions have gained considerable attention as a green synthetic strategy. jmchemsci.comgoogle.com These reactions can be achieved by using only the necessary reactants or by conducting the reaction on a solid support like clay or silica. jmchemsci.com

Recent advancements have demonstrated the feasibility of solvent-free acylation reactions. nsf.govsciforum.net For example, a mechanochemical (ball-milling) method has been developed for the Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids, conducted entirely in the solid state without any harmful solvents. nsf.gov Similarly, palladium-catalyzed coupling of acyl chlorides with terminal alkynes has been achieved under solvent-free conditions at room temperature. sciforum.net Microwave-assisted synthesis without a solvent is another powerful tool that can lead to high yields in short reaction times. jmchemsci.com

Interactive Data Table: Comparison of Solvent Strategies in Acylation

| Strategy | Description | Advantages | Disadvantages |

| Conventional Solvents | Use of traditional organic solvents (e.g., DCM, THF, Toluene). ucl.ac.ukthieme-connect.de | High solubility of reactants, well-established procedures. | Toxicity, flammability, environmental pollution, costly disposal. |

| Green Solvents | Use of environmentally benign solvents (e.g., water, vegetable oils). nih.govsemanticscholar.org | Reduced toxicity and environmental impact, increased safety. | Potential for lower reactant solubility, may require new process development. |

| Solvent-Free Conditions | Reactions are run without a liquid medium (neat or mechanochemical). nsf.govsciforum.net | Eliminates solvent waste, can lead to faster reactions, simplified purification. | Not suitable for all reaction types, potential for heat transfer issues in large-scale reactions. |

Catalysis for Enhanced Selectivity and Reduced Waste

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with greater efficiency, selectivity, and under milder conditions, thereby minimizing waste and energy consumption. rsc.org Catalytic methods are superior to stoichiometric ones, which consume large quantities of reagents and often generate significant waste. rsc.orgnsf.gov

In the context of reactions involving 2-Bromoprop-2-enoyl chloride, catalysis can play a crucial role. For example, in cross-coupling reactions where acyl chlorides are key reactants, transition metal catalysts are essential. Palladium-catalyzed cross-couplings, such as the Suzuki-Miyaura reaction, offer high chemoselectivity and functional group tolerance, avoiding the need for pre-functionalized starting materials and operating with only a small amount of catalyst. nsf.gov Other catalytic systems, such as those using copper or rhodium, have also been developed for the C-H functionalization and etherification of various heterocyclic compounds, showcasing the broad utility of catalysis in creating complex molecules efficiently. nih.gov

The use of non-toxic and earth-abundant metal catalysts is a further green improvement. frontiersin.org For example, vanadyl sulfate (B86663) (VOSO₄), a non-toxic and biocompatible catalyst, has been shown to be effective for acetylation reactions, replacing more hazardous alternatives. frontiersin.org

Interactive Data Table: Catalytic Systems for Reactions Involving Acyl Halides

| Catalyst System | Reaction Type | Advantages |

| Palladium-Cryptand-22 Complex | Sonogashira-type coupling of acyl chlorides and terminal alkynes. sciforum.net | Copper- and phosphorous-free, solvent-free, mild room temperature conditions, high yields. |

| Palladium / Buchwald-type ligand | Mechanochemical Suzuki-Miyaura acylation. nsf.gov | Solvent-free, short reaction times, high chemoselectivity, avoids harmful solvents. |

| Vanadyl sulfate (VOSO₄) | Acetylation of phenols and alcohols. frontiersin.org | Non-toxic, biocompatible, reduces waste compared to stoichiometric methods. |

| Rhodium(III) complexes | Amide-directed C-H functionalization with heteroarenes. nih.gov | High regioselectivity, enables direct functionalization of C-H bonds. |

Energy Efficiency in Reaction Design and Processing

Reducing energy consumption is a critical goal for sustainable chemical manufacturing. repec.org Many traditional chemical processes require significant energy input for heating, cooling, and separations. Designing energy-efficient reactions involves choosing conditions that minimize these requirements.

The synthesis of acyl chlorides often requires heating under reflux for extended periods. tandfonline.com Green chemistry seeks to develop processes that can operate at ambient temperature and pressure. The use of highly active catalysts can enable reactions to proceed under much milder conditions, thereby lowering energy demand. frontiersin.org The development of solvent-free reactions can also contribute to energy savings, as the energy-intensive step of heating and distilling large volumes of solvent is eliminated. jmchemsci.com

Furthermore, alternative energy sources, such as microwave irradiation, can dramatically shorten reaction times from hours to minutes, leading to significant energy savings compared to conventional heating methods. jmchemsci.com Process optimization, as demonstrated by the award-winning Suppes process for producing propylene (B89431) glycol, shows that coupling a new catalyst with optimized reaction conditions (lower temperature and pressure) can drastically reduce energy consumption. libretexts.org

Waste Prevention and By-product Management

The most effective green chemistry strategy is to prevent the formation of waste in the first place. wordpress.com This principle is closely tied to atom economy; reactions with low atom economy inherently generate a larger amount of waste. rsc.org

In the conventional synthesis of 2-Bromoprop-2-enoyl chloride from 2-bromo-2-propenoic acid and thionyl chloride, the by-products are sulfur dioxide (SO₂) and hydrogen chloride (HCl). Both are corrosive and hazardous gases that require careful management, such as using scrubbers, which adds cost and complexity to the process.

A greener approach focuses on designing synthetic routes that eliminate these problematic by-products. This can be achieved through:

Catalytic Routes: As discussed, catalytic reactions often generate less waste and can sometimes produce only benign by-products like water. rsc.org

High Atom Economy Reactions: Designing syntheses around addition or rearrangement reactions, which have theoretical 100% atom economy, is the ideal approach to waste prevention. rsc.org

Recycling By-products: In cases where by-products are unavoidable, finding applications for them can turn waste into a valuable co-product. wordpress.com

By focusing on waste prevention at the molecular level, chemists can design processes that are not only more environmentally friendly but also more economically viable due to reduced costs for waste treatment and disposal.

Conclusion and Future Research Perspectives

Summary of Key Advances and Remaining Challenges in 2-Bromoprop-2-enoyl Chloride Chemistry

Significant strides have been made in understanding and utilizing the reactivity of 2-bromoprop-2-enoyl chloride. Its application as a reactive monomer and as a precursor for the synthesis of various heterocyclic and functionalized molecules has been demonstrated. For instance, it has been used in the preparation of reactive dyes that form covalent bonds with substrates. google.com The development of multicomponent reactions involving related structures highlights the potential for creating complex molecular architectures from simple precursors. vu.nl

However, challenges remain. The synthesis of α-bromo acyl chlorides can sometimes be complex and may require multi-step procedures. For example, the α-bromination of a carboxylic acid was achieved using two equivalents of LDA followed by bromination with CBr4 before conversion to the acyl chloride. Furthermore, controlling the reactivity of these highly functionalized molecules to achieve selective transformations remains a key challenge. Isomerization during the synthesis of related brominated precursors has also been observed, which can complicate reaction outcomes.

Potential Avenues for Methodological Innovation in Synthesis

Future research should focus on developing more efficient and selective methods for the synthesis of 2-bromoprop-2-enoyl chloride and its derivatives. This includes the exploration of novel catalytic systems that can facilitate the direct and stereoselective introduction of the bromo-acryloyl moiety. For instance, advancements in sterically-controlled borylation reactions of pyridines, followed by cross-coupling, suggest that similar strategies could be adapted for the synthesis of complex acryloyl derivatives. nih.gov

Exploration of Novel Reactivity and Synthetic Applications

The inherent reactivity of the acyl chloride, the double bond, and the vinyl bromide in 2-bromoprop-2-enoyl chloride offers a rich landscape for exploring novel transformations. Future work could delve into previously underutilized reaction pathways. For example, its use in cycloaddition reactions, transition-metal-catalyzed cross-coupling reactions at the vinyl bromide position, and radical-mediated transformations could unlock new synthetic possibilities.

The application of 2-bromoprop-2-enoyl chloride and its derivatives in the synthesis of biologically active molecules and functional materials remains a promising area. Its role as a covalent modifier of biomolecules, similar to other acrylamides, could be further investigated for applications in chemical biology and drug discovery. biorxiv.org The synthesis of novel polymers with tailored properties by leveraging the reactivity of this monomer is also a key area for future exploration.

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental work holds significant promise for advancing the chemistry of 2-bromoprop-2-enoyl chloride. Density Functional Theory (DFT) calculations can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this compound. This understanding can guide the rational design of new catalysts and reaction conditions for desired transformations.

Computational screening of virtual libraries of derivatives of 2-bromoprop-2-enoyl chloride could accelerate the discovery of new molecules with specific properties, such as enhanced reactivity or selective binding to biological targets. This integrated approach can help to minimize the trial-and-error nature of traditional chemical synthesis and lead to more rapid progress in the field.

Towards More Sustainable and Efficient Chemical Processes

A critical direction for future research is the development of more sustainable and environmentally friendly processes involving 2-bromoprop-2-enoyl chloride. This includes the use of greener solvents, renewable starting materials, and catalytic methods that minimize waste generation. Atom-economical reactions, where most of the atoms of the reactants are incorporated into the final product, should be prioritized.

Q & A

Q. What advanced techniques elucidate the formation of side products during bromination?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) identifies side products (e.g., dibrominated species or hydrolysis byproducts). Isotope ratio monitoring (e.g., ⁸¹Br/⁷⁹Br) via inductively coupled plasma mass spectrometry (ICP-MS) distinguishes bromination pathways. Mechanistic studies using radical traps (e.g., TEMPO) confirm the radical nature of side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.